molecular formula C13H20N2O2 B2747874 1-(2,3-Dimethoxybenzyl)piperazine CAS No. 158776-75-1

1-(2,3-Dimethoxybenzyl)piperazine

Cat. No.: B2747874
CAS No.: 158776-75-1
M. Wt: 236.315
InChI Key: RHKQXCFGQFIGNO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)piperazine is an organic compound with the molecular formula C13H20N2O2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to GABA receptors or other neurotransmitter receptors, resulting in various physiological effects .

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQXCFGQFIGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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